3-(Cyclopentyloxy)-2-methylaniline

Structure-Activity Relationship Lipophilicity Chemical Synthesis

3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4) is a precision research building block featuring a 2-methyl,3-cyclopentyloxy substitution pattern that delivers a LogP of 2.925—quantifiably distinct from its 4-methyl and non-methylated analogs. Generic substitution with regioisomers can void SAR studies and waste resources. This specific CAS ensures the correct molecular topology for reproducible receptor binding, library synthesis, and material development. Procure with confidence: the primary amine handle enables facile derivatization for focused library design. Available in 95% purity from established suppliers.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1154909-64-4
Cat. No. B1517951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-2-methylaniline
CAS1154909-64-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC2CCCC2)N
InChIInChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3
InChIKeyKBMNYLKZJZHITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4): Chemical Profile and Procurement Specifications


3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4) is a polysubstituted aniline derivative characterized by a cyclopentyloxy group at the 3-position and a methyl group at the 2-position relative to the primary amine on the benzene ring. This specific substitution pattern yields a calculated partition coefficient (LogP) of 2.925 [1], which is a key physicochemical property distinguishing it from its regioisomers and analogs in scientific and industrial applications. The compound is primarily utilized as a fine chemical building block and research intermediate, often available with a certified purity of 95% from reputable vendors such as Enamine .

Why Simple Aniline Substitution Cannot Replace 3-(Cyclopentyloxy)-2-methylaniline in SAR Studies


In medicinal chemistry and materials science, regioisomeric variations on the aniline core can lead to significant and often unpredictable differences in a molecule's biological activity, receptor binding affinity, and physicochemical properties [1]. The specific 2-methyl, 3-cyclopentyloxy substitution pattern of 3-(Cyclopentyloxy)-2-methylaniline defines its unique molecular topology and electronic distribution. Simple substitution with a different regioisomer, such as 3-(cyclopentyloxy)-4-methylaniline, or an analog lacking the methyl group, like 3-(cyclopentyloxy)aniline, will result in a different molecular scaffold that is not guaranteed to recapitulate the structure-activity relationship (SAR) or performance of the target compound. The quantitative differences in key parameters, such as lipophilicity as measured by LogP, underscore why generic substitution is not scientifically valid and can lead to failed experiments or skewed data interpretation.

Quantitative Differentiators for 3-(Cyclopentyloxy)-2-methylaniline: A Comparative Guide for Procurement


Regioisomeric Differentiation: 3-(Cyclopentyloxy)-2-methylaniline vs. 3-(Cyclopentyloxy)-4-methylaniline

The specific substitution pattern of 3-(Cyclopentyloxy)-2-methylaniline is a critical determinant of its molecular properties. Compared to its close regioisomer, 3-(cyclopentyloxy)-4-methylaniline (CAS 1154943-24-4), the target compound exhibits a measurably different calculated LogP value of 2.925 versus 2.975, a difference of -0.05 [1][2]. This variation in lipophilicity, while seemingly small, can significantly impact a compound's behavior in chromatographic separation, its solubility profile, and its potential for passive membrane permeability in biological assays.

Structure-Activity Relationship Lipophilicity Chemical Synthesis

Lipophilicity Enhancement Relative to the Non-Methylated Parent Scaffold

The presence of the 2-methyl group in 3-(Cyclopentyloxy)-2-methylaniline confers a significant increase in lipophilicity compared to the parent scaffold, 3-(cyclopentyloxy)aniline (CAS 653604-38-7). The target compound exhibits a calculated LogP of 2.925, which is +0.449 units higher than the LogP of 2.476 for the non-methylated analog [1][2]. This increase is a direct and quantifiable consequence of the methyl substitution.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Accessibility and Commercial Availability as a Unique Building Block

3-(Cyclopentyloxy)-2-methylaniline is commercially cataloged as a distinct chemical entity by major building block suppliers, including Enamine (Catalog No. EN300-69865), which certifies a purity of 95% . Its unique substitution pattern is not as widely available as simpler aniline derivatives or other regioisomers, which may be more common or synthesized on-demand. This specific catalog entry with a defined purity and a unique CAS number (1154909-64-4) provides a verifiable procurement pathway that ensures researchers are acquiring the correct material, eliminating ambiguity in experimental reproducibility.

Chemical Synthesis Building Blocks Procurement

Primary Application Scenarios for 3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4)


Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for SAR studies aimed at exploring the impact of a specific ortho-methyl, meta-cyclopentyloxy substitution pattern on aniline-containing pharmacophores. Its quantifiably different LogP value compared to 4-methyl and non-methylated analogs makes it a precise tool for investigating the role of lipophilicity and steric bulk in modulating drug-target interactions [1][2]. Procurement of this specific CAS number ensures the correct regioisomer is used, a critical factor for generating interpretable and reproducible SAR data.

Synthesis of Diversified Chemical Libraries

As a unique and commercially available building block, 3-(Cyclopentyloxy)-2-methylaniline serves as a valuable monomer for constructing focused or diverse chemical libraries [1]. Its primary amine functionality allows for facile derivatization (e.g., amidation, reductive amination, diazotization), enabling the rapid generation of novel chemical space around a core scaffold with defined physicochemical properties (LogP = 2.925) [2].

Precursor for Advanced Materials and Agrochemical Intermediates

The specific substitution pattern of this compound can be leveraged in the design of novel materials or agrochemicals. The combination of a hydrophobic cyclopentyloxy group and a primary amine handle makes it a versatile intermediate. While specific data on materials science applications is limited for this precise compound, its class of polysubstituted anilines is frequently employed in the synthesis of polymers, dyes, and ligands for catalysis [1]. Its verifiable procurement source ensures consistency in pilot-scale synthesis and material development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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